4-[(Cyclobutylcarbonyl)amino]benzoic acid
Overview
Description
“4-[(Cyclobutylcarbonyl)amino]benzoic acid” is a chemical compound with the molecular formula C12H13NO312. It is a solid substance2.
Synthesis Analysis
The synthesis of “4-[(Cyclobutylcarbonyl)amino]benzoic acid” is not explicitly mentioned in the search results. However, it’s worth noting that many chemical compounds can be synthesized through various methods, often involving reactions with other chemicals under specific conditions.Molecular Structure Analysis
The InChI code for “4-[(Cyclobutylcarbonyl)amino]benzoic acid” is 1S/C12H13NO3/c14-11(8-2-1-3-8)13-10-6-4-9(5-7-10)12(15)16/h4-8H,1-3H2,(H,13,14)(H,15,16)
2. This code represents the molecular structure of the compound.
Chemical Reactions Analysis
The specific chemical reactions involving “4-[(Cyclobutylcarbonyl)amino]benzoic acid” are not detailed in the search results. Chemical reactions can vary widely depending on the reactants and conditions.Physical And Chemical Properties Analysis
The molecular weight of “4-[(Cyclobutylcarbonyl)amino]benzoic acid” is 219.242. It is a solid substance2. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Molecular Structure and Properties
The structural and molecular characteristics of benzoic acid derivatives, including 4-[(Cyclobutylcarbonyl)amino]benzoic acid, are fundamental to their applications in scientific research. For example, in a study by Lemmerer and Bourne (2012), the molecular assembly of benzoic acid molecules with squareamide molecules was explored, demonstrating how hydrogen bonding forms extended ribbons in crystal structures (Lemmerer & Bourne, 2012).
Applications in Synthesis and Drug Development
4-[(Cyclobutylcarbonyl)amino]benzoic acid and its derivatives show promise in various applications, particularly in the synthesis of complex molecules. Pascal et al. (2000) discussed the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), highlighting its potential as a building block for peptidomimetics and in combinatorial chemistry (Pascal et al., 2000). Similarly, Avakyan et al. (2017) studied acylation and cyclization reactions of a benzoic acid derivative, emphasizing its role in creating new chemical entities with potential pharmaceutical applications (Avakyan et al., 2017).
Biological Activities and Applications
The biological activities of benzoic acid derivatives, including antimicrobial and antifungal properties, are significant in the drug industry. Dikmen (2021) highlighted these properties and examined complex formation with alpha cyclodextrin, suggesting its application in drug delivery systems (Dikmen, 2021). Additionally, El-Meguid et al. (2014) synthesized new compounds incorporating benzoimidazole and benzoic acid moieties, demonstrating significant antimicrobial activities, which could lead to potential applications in treating infections (El-Meguid, 2014).
Safety And Hazards
The specific safety and hazards associated with “4-[(Cyclobutylcarbonyl)amino]benzoic acid” are not detailed in the search results. However, as with all chemical compounds, it’s important to handle it with care and use appropriate safety measures.
Future Directions
The future directions or potential applications for “4-[(Cyclobutylcarbonyl)amino]benzoic acid” are not specified in the search results. The potential uses for a chemical compound can be vast and depend on its properties and the field of study.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
4-(cyclobutanecarbonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(8-2-1-3-8)13-10-6-4-9(5-7-10)12(15)16/h4-8H,1-3H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMTZERUYDGUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401059 | |
Record name | 4-[(cyclobutylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclobutylcarbonyl)amino]benzoic acid | |
CAS RN |
33582-66-0 | |
Record name | 4-[(cyclobutylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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